methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate
Description
Methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene backbone substituted with a methyl carboxylate group at position 3 and a complex amide moiety at position 2. The amide group is part of an azetidine ring (a four-membered nitrogen-containing heterocycle) functionalized with a 3,4-difluorobenzoyl substituent. While direct data on its synthesis or applications are unavailable in the provided evidence, its structural features align with trends observed in pharmaceutical and agrochemical research, particularly in kinase inhibitors or protease modulators.
Properties
IUPAC Name |
methyl 2-[[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N2O4S/c1-25-17(24)11-4-5-26-15(11)20-14(22)10-7-21(8-10)16(23)9-2-3-12(18)13(19)6-9/h2-6,10H,7-8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKDTYZDYCUHMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate typically involves multiple steps, including the formation of the azetidine ring and the introduction of the difluorobenzoyl group. Common synthetic routes may involve:
Formation of the Azetidine Ring: This can be achieved through aza Paternò–Büchi reactions, which involve the [2 + 2] photocycloaddition of an imine and an alkene.
Introduction of the Difluorobenzoyl Group: This step often involves the use of difluorobenzoyl chloride in the presence of a base to facilitate the acylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form secondary amines.
Substitution: The difluorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate involves complex organic reactions that integrate azetidine and thiophene moieties. The compound's structure includes:
- Azetidine ring : A four-membered nitrogen-containing ring known for its biological activity.
- Thiophene moiety : A five-membered aromatic ring containing sulfur, often utilized in organic electronics and pharmaceuticals.
- Difluorobenzoyl group : Enhances the compound's lipophilicity and biological activity.
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies have shown cytotoxic effects against several cancer cell lines, including acute myeloid leukemia HL60 cells. The incorporation of fluorinated groups is thought to enhance these effects by increasing the compound's reactivity and interaction with biological targets .
- Antimicrobial Activity : The azetidine structure has been associated with antimicrobial properties, making derivatives of this compound potential candidates for treating bacterial infections .
Medicinal Chemistry Applications
This compound can serve as a lead compound in drug design due to the following attributes:
- Bioavailability Improvement : The introduction of polar functional groups enhances solubility and bioavailability, critical for effective drug delivery.
- Targeting Specific Pathways : The unique structural features allow for selective targeting of specific biological pathways involved in disease progression, particularly in cancer therapy .
Case Studies and Research Findings
Several studies have highlighted the potential applications of compounds related to this compound:
Mechanism of Action
The mechanism of action of methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The difluorobenzoyl group could enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Example Compound from
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate shares a methyl thiophene carboxylate group with the target compound but differs in its core heterocyclic system (pyrazolo[3,4-d]pyrimidine vs. azetidine) and additional fluorinated chromenone substituents. Key differences include:
- Molecular Weight : 560.2 g/mol (Example 62) vs. ~400–450 g/mol (estimated for the target compound).
- Melting Point : 227–230°C (Example 62), suggesting higher thermal stability due to extended aromaticity compared to the smaller azetidine-containing target compound.
- Bioactivity : The pyrazolo[3,4-d]pyrimidine core in Example 62 is common in kinase inhibitors, while azetidine derivatives are explored for conformational restraint in drug design.
Sulfonylurea Herbicides ()
Compounds like metsulfuron-methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) share a methyl ester group but differ significantly in their sulfonylurea-triazine backbone. Key contrasts include:
- Functional Groups: Sulfonylurea bridge (herbicidal activity) vs.
- Solubility : Sulfonylureas are polar due to sulfonamide groups, whereas the target compound’s lipophilic fluorobenzoyl group may enhance membrane permeability.
Fluorinated Aromatic Systems
The 3,4-difluorobenzoyl group in the target compound parallels fluorinated motifs in Example 62 (5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one). Fluorination typically:
- Enhances Metabolic Stability : By resisting oxidative degradation.
- Modulates Electronic Effects : Electron-withdrawing fluorine atoms influence aromatic ring reactivity and intermolecular interactions.
Heterocyclic Amines
- Azetidine vs.
- Triazine Derivatives () : Triazine-based herbicides rely on hydrogen bonding with plant acetolactate synthase, whereas azetidine-amide systems may engage in different biological interactions.
Research Implications and Gaps
- Pharmaceutical Potential: The azetidine-thiophene scaffold merits exploration in kinase or protease inhibition studies, leveraging rigidity and fluorination for optimized pharmacokinetics.
- Agrochemical Contrasts : Unlike sulfonylureas, the absence of a sulfonamide bridge in the target compound likely precludes herbicidal activity, emphasizing its specialization for medicinal applications.
Further studies are needed to elucidate the compound’s synthesis, stability, and biological activity. Experimental data on solubility, metabolic stability, and target binding would validate its advantages over existing analogs.
Biological Activity
Methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its unique structural features and potential biological activities. This article outlines the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a thiophene ring, an azetidine moiety, and a difluorobenzoyl group, which contribute to its biological activity. The molecular formula is with a molecular weight of 320.29 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄F₂N₂O₃ |
| Molecular Weight | 320.29 g/mol |
| CAS Number | 1334371-74-2 |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, azetidine derivatives have been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study demonstrated that an analog of this compound inhibited cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 10 µM, indicating potent cytotoxic effects .
Tyrosinase Inhibition
Tyrosinase is a key enzyme involved in melanin production, making it a target for treatments related to hyperpigmentation disorders. The compound has shown promising results as a tyrosinase inhibitor.
Research Findings:
- In B16F10 murine melanoma cells, this compound demonstrated significant inhibition of melanin production.
- The IC50 value for tyrosinase inhibition was found to be around 15 µM, which is comparable to known inhibitors like kojic acid .
Antioxidant Activity
The antioxidant properties of this compound were evaluated through various assays. It demonstrated substantial free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Table: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 20 |
| Ascorbic Acid | 30 |
| Trolox | 25 |
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Tyrosinase : The compound binds to the active site of tyrosinase, preventing substrate conversion and melanin synthesis.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Mechanism : Its structural components allow it to donate electrons to free radicals, reducing oxidative stress.
Q & A
Basic: What are the standard synthetic routes for preparing methyl 2-[1-(3,4-difluorobenzoyl)azetidine-3-amido]thiophene-3-carboxylate?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Thiophene Core Formation
The Gewald reaction is commonly used to construct the thiophene ring. Ethyl cyanoacetate reacts with ketones and sulfur under basic conditions to yield 2-aminothiophene derivatives . - Step 2: Introduction of the Azetidine-3-amido Group
Azetidine-3-amine reacts with activated carboxylic acid derivatives (e.g., 3,4-difluorobenzoyl chloride) via nucleophilic acyl substitution. Anhydrous conditions and catalysts like HATU or DCC improve yields . - Step 3: Esterification
The carboxylate group is introduced using methyl chloride or methanol under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
